Lipophilicity vs. Demethylated Analog
The introduction of the N-methyl group significantly increases lipophilicity compared to the N-cyclopropylazetidin-3-amine analog. The computed XLogP3 for N-cyclopropyl-N-methylazetidin-3-amine is 0.7 [1], whereas N-cyclopropylazetidin-3-amine has a predicted XLogP3 of 0.2 [2]. This 0.5 log unit increase represents a more than 3-fold predicted increase in partition coefficient, which can have a major impact on membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 (Predicted for free base) |
| Comparator Or Baseline | N-cyclopropylazetidin-3-amine: 0.2 (Predicted for free base) |
| Quantified Difference | Δ +0.5 log units |
| Conditions | Computed using the XLogP3-AA algorithm via PubChem |
Why This Matters
This substantial difference in lipophilicity means these two building blocks cannot be interchanged without significantly altering the ADME profile of a lead compound, particularly its ability to cross biological membranes.
- [1] PubChem. (2026). Computed Properties for N-cyclopropyl-N-methylazetidin-3-amine (CAS 1344059-34-2). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for N-cyclopropylazetidin-3-amine (CAS 748741-53-9). National Center for Biotechnology Information. View Source
